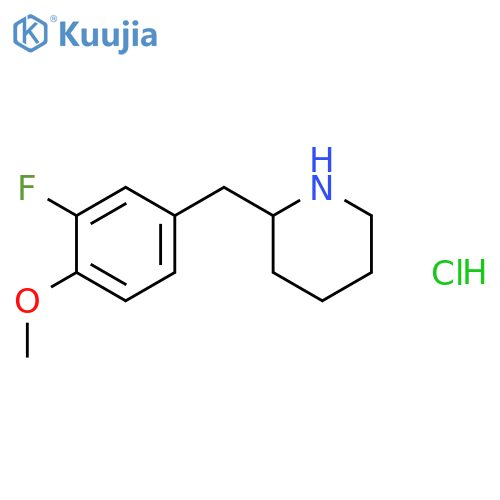Cas no 1170364-71-2 (2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride)

1170364-71-2 structure
商品名:2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
CAS番号:1170364-71-2
MF:C13H19ClFNO
メガワット:259.74746632576
MDL:MFCD08669729
CID:2615067
PubChem ID:17039552
2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine,hydrochloride
- 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride
- VWB36471
- Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1)
- AB46059
- 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
- 1170364-71-2
- 2-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERIDINE HYDROCHLORIDE
- DTXSID40588837
- MFCD08669729
- 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
- CS-0339131
- 2-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
- 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
-
- MDL: MFCD08669729
- インチ: InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H
- InChIKey: MXUIXMWQPZZGDH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 259.1139201Da
- どういたいしつりょう: 259.1139201Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB212928-5 g |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride |
1170364-71-2 | 5g |
€1232.00 | 2023-05-06 | ||
| abcr | AB212928-1g |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride; . |
1170364-71-2 | 1g |
€414.60 | 2025-03-19 | ||
| TRC | F599708-100mg |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride |
1170364-71-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| abcr | AB212928-250 mg |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride |
1170364-71-2 | 250mg |
€186.50 | 2023-05-06 | ||
| 1PlusChem | 1P000E2E-2.5g |
Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1) |
1170364-71-2 | 95% | 2.5g |
$513.00 | 2025-02-18 | |
| 1PlusChem | 1P000E2E-10g |
Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1) |
1170364-71-2 | 95% | 10g |
$1314.00 | 2025-02-18 | |
| A2B Chem LLC | AA17430-2.5g |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride |
1170364-71-2 | 95% | 2.5g |
$526.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409801-250mg |
2-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride |
1170364-71-2 | 98% | 250mg |
¥1674.00 | 2024-08-09 | |
| A2B Chem LLC | AA17430-1g |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride |
1170364-71-2 | 95% | 1g |
$291.00 | 2024-04-20 | |
| A2B Chem LLC | AA17430-250mg |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride |
1170364-71-2 | 95% | 250mg |
$120.00 | 2024-04-20 |
2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
1170364-71-2 (2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride) 関連製品
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1170364-71-2)2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):246.0/697.0